2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide include other thiophene derivatives such as:
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound has shown potent acetylcholinesterase inhibition activity.
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Known for its biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N4O4S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[[2-(4-benzylsulfonylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N4O4S2/c22-20(27)19-16-7-4-8-17(16)30-21(19)23-18(26)13-24-9-11-25(12-10-24)31(28,29)14-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H2,22,27)(H,23,26) |
InChI Key |
RBDJLINOMHEXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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